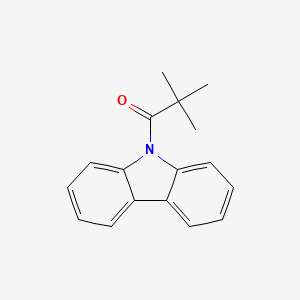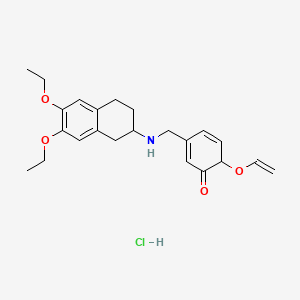
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its azocin ring system, which is fused with a dibenzene structure, and its multiple ethoxy groups that contribute to its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the formation of the azocin ring system through cyclization reactions. Subsequent steps include the introduction of ethoxy groups via etherification reactions and the formation of the hydrochloride salt through acid-base reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[[(6,7-diethoxytetralin-2-yl)amino]methyl]-6-ethenoxy-cyclohexa-2,4-dien-1-one hydrochloride
- 3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one, hydrochloride
Uniqueness
Compared to similar compounds, 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- stands out due to its unique azocin ring system and multiple ethoxy groups
Properties
CAS No. |
75370-45-5 |
|---|---|
Molecular Formula |
C23H30ClNO4 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-4-26-21-10-7-16(11-20(21)25)15-24-19-9-8-17-13-22(27-5-2)23(28-6-3)14-18(17)12-19;/h4,7,10-11,13-14,19,21,24H,1,5-6,8-9,12,15H2,2-3H3;1H |
InChI Key |
YLMAPLCIICQSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2CC(CCC2=C1)NCC3=CC(=O)C(C=C3)OC=C)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
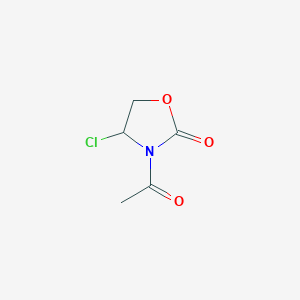
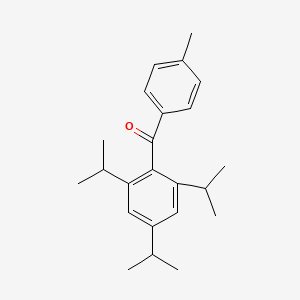
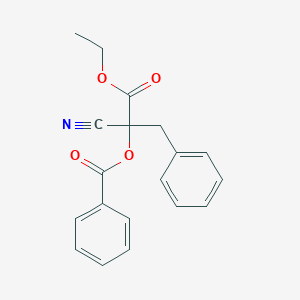
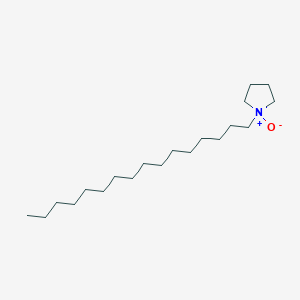
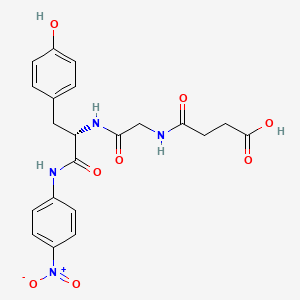
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
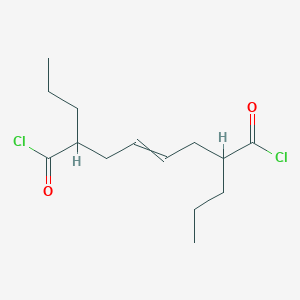
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)


